molecular formula C13H20BNO3 B13982869 5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

Cat. No.: B13982869
M. Wt: 249.12 g/mol
InChI Key: AREKYTNUGQOPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and versatile reactivity. The compound contains an isoxazole ring, a cyclopropyl group, and a boronic ester moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The boronic ester group can then be introduced via a borylation reaction using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of a base like K₂CO₃.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the coupling partner used.

Scientific Research Applications

5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole primarily involves its reactivity as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . The isoxazole ring and cyclopropyl group may also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is unique due to the presence of the isoxazole ring, which imparts distinct electronic and steric properties. The cyclopropyl group further enhances its reactivity and stability, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

5-cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

InChI

InChI=1S/C13H20BNO3/c1-8-10(11(16-15-8)9-6-7-9)14-17-12(2,3)13(4,5)18-14/h9H,6-7H2,1-5H3

InChI Key

AREKYTNUGQOPPI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.